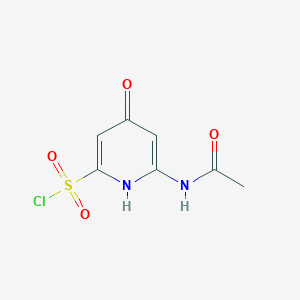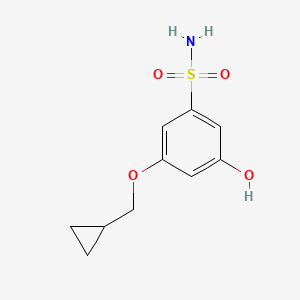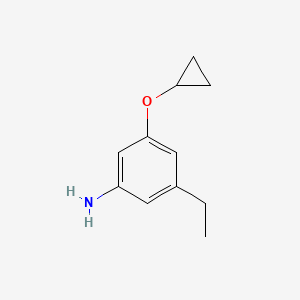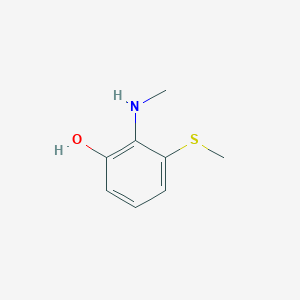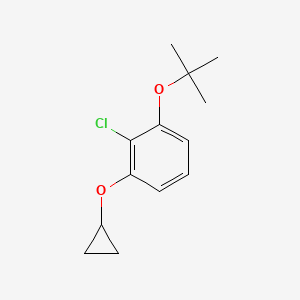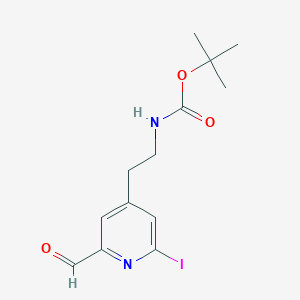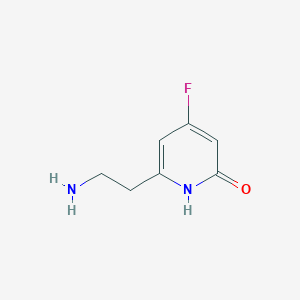
1-Cyclopropoxy-2-iodo-3-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE is an organic compound with the molecular formula C12H15IO It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group, an iodine atom, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with a suitable halogenating agent.
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropoxy group, iodine atom, and isopropyl group can each contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-CYCLOPROPOXY-2-IODOBENZENE: Lacks the isopropyl group, which may affect its reactivity and applications.
1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE: Similar structure but different substitution pattern, which can influence its chemical properties.
2-CYCLOPROPOXY-1-IODO-3-(PROPAN-2-YL)BENZENE: Another isomer with a different arrangement of substituents.
Uniqueness
1-CYCLOPROPOXY-2-IODO-3-(PROPAN-2-YL)BENZENE is unique due to its specific substitution pattern, which can result in distinct chemical properties and reactivity compared to its isomers and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15IO |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-iodo-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
CARAGNXTPMNJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


